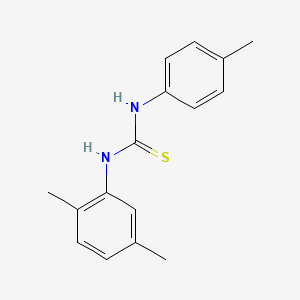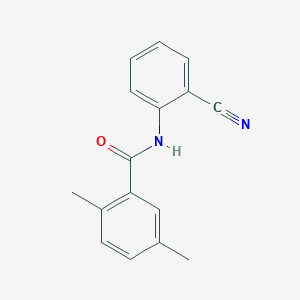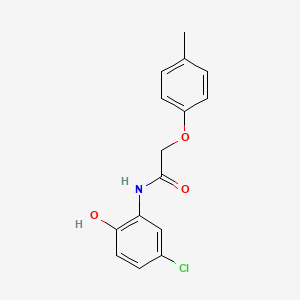
N-(2,5-dimethylphenyl)-N'-(4-methylphenyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,5-dimethylphenyl)-N'-(4-methylphenyl)thiourea, also known as DMTU, is a chemical compound that has been widely used in scientific research for its antioxidant properties. DMTU is a thiourea derivative that has been synthesized through various methods, and its mechanism of action has been extensively studied.
科学的研究の応用
N-(2,5-dimethylphenyl)-N'-(4-methylphenyl)thiourea has been widely used in scientific research for its antioxidant properties. It has been shown to protect against oxidative stress in various cell types, including neurons, endothelial cells, and cardiomyocytes. This compound has also been used to study the role of reactive oxygen species (ROS) in various diseases, including Alzheimer's disease, Parkinson's disease, and cardiovascular disease.
作用機序
N-(2,5-dimethylphenyl)-N'-(4-methylphenyl)thiourea acts as an antioxidant by scavenging ROS and preventing oxidative damage to cells. It has been shown to inhibit lipid peroxidation, protein oxidation, and DNA damage. This compound also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is a key regulator of antioxidant and detoxification genes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to improve mitochondrial function, reduce inflammation, and protect against apoptosis. This compound has also been shown to improve vascular function and reduce blood pressure in animal models.
実験室実験の利点と制限
N-(2,5-dimethylphenyl)-N'-(4-methylphenyl)thiourea has several advantages for lab experiments. It is relatively easy to synthesize and has been extensively studied, making it a well-established antioxidant compound. This compound is also relatively stable and can be stored for long periods of time. However, this compound has some limitations, including its potential toxicity at high concentrations and its limited solubility in aqueous solutions.
将来の方向性
There are several future directions for the study of N-(2,5-dimethylphenyl)-N'-(4-methylphenyl)thiourea. One area of research is the development of this compound analogs with improved properties, such as increased solubility and reduced toxicity. Another area of research is the study of this compound in various disease models, including cancer, diabetes, and neurodegenerative diseases. Additionally, the role of this compound in aging and longevity is an area of interest for future research.
Conclusion:
In conclusion, this compound is a well-established antioxidant compound that has been extensively studied for its biochemical and physiological effects. It has several advantages for lab experiments, but also has some limitations. The future directions for the study of this compound include the development of analogs with improved properties and the study of this compound in various disease models.
合成法
N-(2,5-dimethylphenyl)-N'-(4-methylphenyl)thiourea can be synthesized through various methods, including the reaction of 2,5-dimethylaniline and 4-methylaniline with thiocarbonyldiimidazole, or the reaction of 2,5-dimethylaniline and 4-methoxybenzoyl isothiocyanate. The synthesis of this compound is relatively easy and can be achieved through a few simple steps.
特性
IUPAC Name |
1-(2,5-dimethylphenyl)-3-(4-methylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2S/c1-11-5-8-14(9-6-11)17-16(19)18-15-10-12(2)4-7-13(15)3/h4-10H,1-3H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBPUOKRSVACENA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)NC2=C(C=CC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(benzyloxy)benzaldehyde [3-(4-chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]hydrazone](/img/structure/B5697734.png)
![5-(4-chlorophenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5697753.png)
![3-ethoxy-6-[4-(4-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-2-methylphenol](/img/structure/B5697760.png)
![N-(2,5-dimethylphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5697763.png)

![2-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3H-benzo[f]chromen-3-one](/img/structure/B5697773.png)
![methyl {4,7-dimethyl-5-[(3-methyl-2-buten-1-yl)oxy]-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B5697779.png)
![2-(methylthio)-N-[2-(4-morpholinyl)ethyl]-6,7,8,9-tetrahydro[1]benzothieno[3,2-d]pyrimidin-4-amine](/img/structure/B5697784.png)

![N-{4-[(acetylamino)sulfonyl]phenyl}-2,2-dichloroacetamide](/img/structure/B5697809.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]cyclobutanecarboxamide](/img/structure/B5697817.png)
![2-{[5-bromo-4-(hydroxymethyl)-2-methoxyphenoxy]methyl}benzonitrile](/img/structure/B5697820.png)
